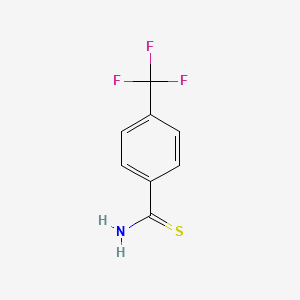

4-(Trifluoromethyl)thiobenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRFNMJROWWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993338 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72505-21-6 | |

| Record name | 4-(Trifluoromethyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72505-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)thiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-(Trifluoromethyl)thiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Trifluoromethyl)thiobenzamide (C8H6F3NS). The information presented herein, including infrared (IR) spectroscopy and mass spectrometry (MS) data, is intended to support research and development activities. While extensive searches of public databases were conducted, experimental Nuclear Magnetic Resonance (NMR) data for this specific compound was not available at the time of this publication. Therefore, this guide focuses on the available spectroscopic information and provides detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3300 - 3500 | Strong, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1650 | Strong | C=S Stretch (Thioamide I) |

| 1400 - 1500 | Medium to Strong | Aromatic C=C Stretch |

| 1300 - 1400 | Strong | C-N Stretch (Thioamide II) |

| 1100 - 1350 | Very Strong | C-F Stretch |

| 800 - 900 | Strong | C-H Out-of-Plane Bend |

Note: The IR data is based on the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 2: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 205 | 100% | [M]+ (Molecular Ion) |

| 186 | ~50% | [M - F]+ |

| 172 | ~60% | [M - SH]+ |

| 145 | ~80% | [C7H4F3]+ |

| 125 | ~30% | [C7H4F2]+ |

| 95 | ~40% | [C6H4F]+ |

Note: This data corresponds to electron ionization mass spectrometry. The fragmentation pattern is predicted based on the structure and common fragmentation pathways. The molecular weight of this compound is 205.20 g/mol .[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C NMR) if quantitative analysis is required.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire the spectrum at a standard temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Tune the probe to the fluorine frequency.

-

Use a standard pulse sequence without proton decoupling.

-

Set the spectral width to encompass the expected chemical shift of the -CF₃ group (a typical range for aryl-CF₃ is around -60 to -65 ppm relative to CFCl₃).

-

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common technique for solid-state IR spectroscopy.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical mass range would be m/z 40-500 to ensure detection of the molecular ion and significant fragments.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)thiobenzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)thiobenzamide, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes a relevant experimental workflow.

Core Physicochemical Data

This compound is a halogenated aromatic compound belonging to the thiobenzamide class.[1] At room temperature, it typically presents as a light yellow to green powder or crystalline solid.[2] The trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal and agricultural chemistry.[2]

Quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NS | [1][2][3][4] |

| Molecular Weight | 205.20 g/mol | [2][3][4][5] |

| Melting Point | 135 - 139 °C | [2][5] |

| Boiling Point (Predicted) | 246.0 ± 50.0 °C | [6] |

| pKa (Predicted) | 12.04 ± 0.29 | [1][6] |

| Partition Coefficient (logP) | 2.42 | [5] |

| Solubility | Sparingly soluble in water | [1] |

| Appearance | Light yellow to yellow to green powder to crystal | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the thionation of the corresponding amide, 4-(Trifluoromethyl)benzamide, using Lawesson's reagent or phosphorus pentasulfide. The following is a representative experimental protocol.

Materials:

-

4-(Trifluoromethyl)benzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethyl)benzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound, which can be used as a reference.[1] Key absorptions would include N-H stretching vibrations for the thioamide group and C=S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The PubChem database contains GC-MS data for this compound, which can be used for comparison.[2] The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Experimental Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, thiobenzamides, in general, have been investigated for various biological activities, including antiretroviral and anticancer properties. A common initial step in assessing the potential of a new compound in drug discovery is to evaluate its cytotoxicity against cancer cell lines.

The following diagram illustrates a general experimental workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Caption: General workflow for in vitro cytotoxicity assessment of a test compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

CAS number 72505-21-6 characterization and properties

To obtain the in-depth technical information you are seeking, including physicochemical properties, biological activities, experimental protocols, and signaling pathways, it is recommended to consult specialized chemical and scientific databases such as:

-

SciFinder-n (Chemical Abstracts Service)

-

Reaxys (Elsevier)

-

PubChem (National Center for Biotechnology Information)

-

ChemSpider (Royal Society of Chemistry)

These platforms are designed for researchers, scientists, and drug development professionals and are the authoritative sources for comprehensive and validated information on chemical compounds. They will likely contain the detailed data necessary to construct the technical guide and visualizations you have requested.

In-Depth Technical Guide: Crystal Structure Analysis of 4-(Trifluoromethyl)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(Trifluoromethyl)thiobenzamide, a compound of interest in pharmaceutical and materials science research. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structure determination of the title compound, offering a valuable resource for researchers working with this and related molecules.

Introduction

This compound (C₈H₆F₃NS) is a halogenated aromatic compound belonging to the thiobenzamide class.[1] Its structural features, particularly the presence of a trifluoromethyl group, make it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, properties of critical importance in drug design and development. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the rational design of new derivatives. This guide presents a detailed analysis of the solid-state architecture of this compound.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 280465.[1]

Crystallographic Data

The key crystallographic data and structure refinement parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₆F₃NS |

| Formula Weight | 205.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.867(2) |

| b (Å) | 18.043(5) |

| c (Å) | 7.934(3) |

| α (°) | 90 |

| β (°) | 99.63(3) |

| γ (°) | 90 |

| Volume (ų) | 828.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.646 |

| Absorption Coefficient (mm⁻¹) | 0.356 |

| F(000) | 416 |

| Temperature (K) | 293(2) |

Molecular Geometry

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at the para position and a thioamide group. The analysis of bond lengths and angles provides insight into the electronic and steric effects of the substituents.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(7) | 1.665(3) |

| N(1)-C(7) | 1.321(4) |

| C(7)-C(1) | 1.493(4) |

| C(4)-C(8) | 1.491(4) |

| C(8)-F(1) | 1.328(4) |

| C(8)-F(2) | 1.329(4) |

| C(8)-F(3) | 1.330(4) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| N(1)-C(7)-S(1) | 122.9(2) |

| N(1)-C(7)-C(1) | 116.8(3) |

| S(1)-C(7)-C(1) | 120.3(2) |

| C(5)-C(4)-C(8) | 121.2(3) |

| C(3)-C(4)-C(8) | 121.3(3) |

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of this compound are organized in a three-dimensional network stabilized by intermolecular hydrogen bonds. The thioamide group plays a crucial role in forming these interactions. Specifically, the nitrogen atom of the thioamide group acts as a hydrogen bond donor, and the sulfur atom acts as a hydrogen bond acceptor.

The primary intermolecular interaction is an N—H···S hydrogen bond, which links the molecules into centrosymmetric dimers. These dimers are further connected into chains and sheets, building up the overall crystal lattice. The geometry of these hydrogen bonds is a key factor in determining the packing efficiency and stability of the crystal.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-trifluoromethylbenzonitrile with a sulfurating agent.

Materials:

-

4-Trifluoromethylbenzonitrile

-

Sodium hydrosulfide (NaSH) or Lawesson's reagent

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

4-Trifluoromethylbenzonitrile is dissolved in ethanol.

-

An excess of sodium hydrosulfide is added to the solution.

-

The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow and Applications

The synthesis and structural characterization of this compound is a key step towards its application in various fields. The thioamide functional group is a versatile synthon for the construction of more complex heterocyclic systems, such as thiazoles and thiadiazoles, which are known to exhibit a wide range of biological activities.

References

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)thiobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(Trifluoromethyl)thiobenzamide in organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. By following these methodologies, scientists and drug development professionals can generate the necessary data to support their research and development activities.

Introduction to this compound and its Solubility

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a trifluoromethyl group and a thioamide functional group, suggests it is a crystalline solid at room temperature and likely possesses low aqueous solubility.[1][3] The trifluoromethyl group generally increases the lipophilicity of a compound, which may enhance its solubility in various organic solvents.[2]

Solubility is a critical physicochemical property in drug development and chemical synthesis. It influences bioavailability, formulation, purification, and the design of chemical reactions. A thorough understanding of a compound's solubility in different organic solvents is therefore essential for its practical application.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has not been reported in peer-reviewed journals or chemical databases. To facilitate future research, this guide provides the experimental frameworks necessary to determine these values.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Reference |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

The gravimetric method, often referred to as the shake-flask method, is a well-established technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after evaporation of the solvent.[1]

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter compatible with the solvent or centrifuged.

-

Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Dry the remaining solid residue in an oven at a temperature below the compound's melting point (135-139 °C) or in a vacuum desiccator until a constant weight is achieved.[2]

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This compound, containing an aromatic ring, is expected to have a UV absorbance profile.[4]

Principle: A calibration curve of absorbance versus concentration is first established for the compound in the chosen solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (equilibration and phase separation).

-

Carefully dilute a known volume of the clear saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution using the following formula:

Solubility (mol/L) = (Concentration of diluted solution (mol/L)) x (Dilution factor)

Solubility (g/L) = Solubility (mol/L) x Molar mass of the compound ( g/mol )

-

Visualizations

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.

Caption: Workflow for solubility determination.

This diagram outlines the logical steps involved in creating and using a calibration curve for the UV-Vis spectrophotometry method.

Caption: UV-Vis calibration curve logic.

Conclusion

While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary detailed experimental protocols for researchers to determine these crucial physicochemical properties. The gravimetric and UV-Vis spectrophotometry methods are robust and widely accepted techniques for generating accurate solubility data. By following these procedures, researchers can build a comprehensive solubility profile for this compound, which will be invaluable for its future development and application in various scientific fields.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Trifluoromethyl)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)thiobenzamide is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, formulation, and storage, particularly in the context of pharmaceutical development where thermal processing is common. This guide outlines the known physical properties, provides detailed protocols for thermal analysis, and proposes a potential decomposition pathway for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a baseline for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₆F₃NS |

| Molecular Weight | 205.20 g/mol |

| CAS Number | 72505-21-6 |

| Appearance | White to off-white solid crystals |

| Melting Point | 135 - 139 °C |

| Boiling Point | 254 °C |

| Purity | ≥ 98% (HPLC) |

Data compiled from various chemical supplier databases.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the presence of volatile components.

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic decomposition events.

Objective: To determine the melting point, enthalpy of fusion, and to characterize any thermal events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

-

Thermal Program:

-

Heat the sample from 25 °C to a temperature above its expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic peaks subsequent to melting, which would indicate decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample into the pyrolysis unit.

-

Rapidly heat the sample to a temperature above its decomposition point (e.g., 500 °C) in an inert atmosphere (e.g., helium).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept into the GC column.

-

Separate the fragments using a suitable temperature program (e.g., start at 40 °C, ramp to 300 °C at 10 °C/min).

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a library (e.g., NIST).

-

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

Discussion of Thermal Stability and Decomposition

Predicted Thermal Stability

The trifluoromethyl group is known for its high thermal stability due to the strong carbon-fluorine bonds. Therefore, this compound is expected to be a thermally robust molecule. Decomposition is anticipated to occur at temperatures significantly above its melting point. The initial mass loss observed in TGA would likely correspond to the primary decomposition of the thioamide functional group.

Proposed Decomposition Pathway

Based on the chemistry of related thioamides, a plausible thermal decomposition pathway for this compound under inert conditions is proposed:

-

Initial Decomposition: The primary thermal decomposition is likely to involve the thioamide group. The C-S and C-N bonds are generally weaker than the C-F and aromatic C-C bonds. The most probable initial step is the elimination of hydrogen sulfide (H₂S), leading to the formation of 4-(trifluoromethyl)benzonitrile. This is a common decomposition route for primary thioamides.

-

Further Fragmentation: At higher temperatures, the resulting 4-(trifluoromethyl)benzonitrile could undergo further fragmentation. This may involve the cleavage of the C-CF₃ bond, leading to benzonitrile and various fluorinated radical species. The aromatic ring itself is expected to be relatively stable and would require significantly higher temperatures to break down.

-

Decomposition in the Presence of Oxygen: If the decomposition occurs in an oxidative atmosphere, the products would be different. Hydrogen sulfide would likely be oxidized to sulfur oxides (SOₓ). The aromatic ring could also be oxidized to carbon dioxide and water at very high temperatures.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for its characterization. The proposed experimental protocols for TGA, DSC, and Py-GC-MS offer a comprehensive approach to obtaining the necessary quantitative data. The predicted thermal stability and the proposed decomposition pathway, based on the known chemistry of related compounds, serve as a valuable starting point for researchers in the fields of drug development and materials science. Rigorous experimental verification using the outlined methods is essential to fully understand the thermal behavior of this compound.

Exploring the Biological Frontier: A Technical Guide to the Activity of Novel Thiobenzamide Derivatives

For Immediate Release

A deep dive into the pharmacological potential of novel thiobenzamide derivatives reveals a versatile scaffold for the development of potent therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Novel thiobenzamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural versatility allows for modifications that can target a variety of biological pathways crucial for disease progression. This guide synthesizes findings from recent studies to provide a detailed exploration of their therapeutic potential.

Anticancer Activity: A Multi-pronged Approach

Thiobenzamide derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

One key mechanism is the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have been identified as potent inhibitors, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which is essential for cell division.[1] Another significant target is the bacterial cell division protein FtsZ, a homolog of tubulin, highlighting the potential for developing novel antibiotics.[2][3]

Furthermore, some thiobenzamide analogs exhibit antiproliferative activity by targeting key enzymes involved in cancer progression. For instance, piperazine N-thioamide derivatives have demonstrated potent inhibition of cyclin-dependent kinases (CDK1/2/5).[4] Other derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR).[4] The antiproliferative effects of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have also been documented against cancer cell lines.[5]

The ability of thiosemicarbazone derivatives, which share a similar structural motif, to chelate iron and copper ions in cancer cells contributes to their antitumor properties by inducing oxidative stress through the generation of reactive oxygen species.[6][7]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC50 Value | Reference |

| N-benzylbenzamide derivative (20b) | Various cancer cell lines | 12 - 27 nM | [1] |

| Piperazine N-thioamide derivative (23) | MDA-PATC53 pancreatic tumor cells | 0.73 ± 0.08 µM | [4] |

| Piperazine N-thioamide derivative (24) | PL45 pancreatic tumor cells | 1.14 ± 0.11 µM | [4] |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T cancer cell line | 10.51 - 33.98 µg/mL | [5] |

| Pyrazolinethioamide derivative (46) | PC-3 tumor cell line | 1.1 ± 0.1 µM | [4] |

| Pyrazolinethioamide derivative (46) | HepG2 tumor cell line | 4.5 ± 1.3 µM | [4] |

| Pyrazolinethioamide derivative (46) | MCF-7 tumor cell line | 5.4 ± 0.6 µM | [4] |

| Thioamide-containing compound (47) | MCF-7 cell line | 11.7 µM | [4] |

| Thioamide-containing compound (47) | HCT-116 cell line | 12.6 µM | [4] |

| N-pyrazoline thioamide (27) | HepG2 cell line | 6.08 µM | [4] |

| N-pyrazoline thioamide (27) | HCT-116 cell line | 5.89 µM | [4] |

| N-pyrazoline thioamide (27) | MDA-231 cell line | 8.50 µM | [4] |

| N-pyrazoline thioamide (27) | MCF-7 cell line | 9.37 µM | [4] |

Antimicrobial Activity: Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiobenzamide derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.

Several studies have reported the synthesis and evaluation of novel benzamide and thiobenzamide derivatives with promising antimicrobial effects.[8][9][10][11] For example, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8] Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have also exhibited a broad spectrum of antimicrobial activity.[11]

The mechanism of action for some of these compounds involves the inhibition of FtsZ, a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[2][3]

Quantitative Data: Antimicrobial Activity

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [8] |

| 5a | Escherichia coli | 31 | 3.12 | [8] |

| 6b | Escherichia coli | 24 | 3.12 | [8] |

| 6c | Bacillus subtilis | 24 | 6.25 | [8] |

| 5g | S. aureus | - | 32 | [11] |

| 5h | S. aureus | - | 32 | [11] |

| 5g | E. coli | - | 1024 | [11] |

| 5h | E. coli | - | 1024 | [11] |

| 5g | Candida spp. | - | 256 | [11] |

| 5h | Candida spp. | - | 32 | [11] |

Anti-inflammatory Activity: Modulating Key Mediators

Chronic inflammation is a hallmark of many diseases, and thiobenzamide derivatives have been investigated for their anti-inflammatory properties.

Studies have shown that certain N-phenylcarbamothioylbenzamides exhibit significant anti-inflammatory activity, in some cases surpassing that of the reference drug indomethacin.[12] A key mechanism underlying this effect is the potent inhibition of prostaglandin E2 (PGE2) synthesis.[12]

Furthermore, benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting the transcription factor NF-kappaB.[13] This dual action of inhibiting key inflammatory mediators and their upstream regulators highlights the therapeutic potential of these compounds in inflammatory disorders.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Activity | Result | Reference |

| 1e | Anti-inflammatory (% inhibition of paw edema) | >61.45% | [12] |

| 1h | Anti-inflammatory (% inhibition of paw edema) | >61.45% | [12] |

| Indomethacin | Anti-inflammatory (% inhibition of paw edema) | 22.43% | [12] |

| 1e | PGE2 Inhibition (pg/mL) | 68.32 | [12] |

| 1h | PGE2 Inhibition (pg/mL) | 54.15 | [12] |

| Placebo | PGE2 Level (pg/mL) | 530.13 | [12] |

| Indomethacin | PGE2 Level (pg/mL) | 96.13 | [12] |

Experimental Protocols

General Synthesis of Thiosemicarbazide Derivatives

A common synthetic route involves the condensation of a substituted thiosemicarbazide with various aldehydes or ketones.[14]

-

Dissolution: A solution of substituted thiosemicarbazide (1.0 mmol) is prepared in methanol (30 mL) in a round-bottom flask with magnetic stirring.

-

Addition: A solution of the corresponding aldehyde or ketone (1 mmol) is added to the flask at room temperature.

-

Reaction: The reaction mixture is stirred for 24 hours.

-

Isolation: The resulting precipitate is filtered, washed with methanol (20 mL), and dried at room temperature to yield the final thiosemicarbazide derivative.[14]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[8]

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15]

Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by thiobenzamide derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: General experimental workflow for the investigation of novel thiobenzamide derivatives.

Caption: Mechanism of FtsZ inhibition by thiobenzamide derivatives, leading to the disruption of bacterial cell division.

Caption: Inhibition of the NF-κB signaling pathway by thiobenzamide derivatives, reducing pro-inflammatory cytokine production.

Conclusion

Novel thiobenzamide derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications, coupled with their diverse mechanisms of action, underscores their potential for further development. This technical guide provides a foundational resource for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Initial Toxicity Screening of 4-(Trifluoromethyl)thiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the initial toxicity screening profile of 4-(Trifluoromethyl)thiobenzamide (CAS No. 72505-21-6). The document summarizes available toxicological data and outlines standard experimental protocols relevant to the initial safety assessment of this compound. Due to the limited availability of public data for this specific molecule, this guide also references general methodologies for key toxicity assays.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-(Trifluoromethyl)benzenecarbothioamide |

| Molecular Formula | C₈H₆F₃NS |

| Molecular Weight | 205.20 g/mol [1] |

| Appearance | Light yellow to yellow to green powder/crystal |

| Melting Point | 135 - 139 °C |

Toxicological Data Summary

The available data for this compound indicates potential for acute toxicity, skin irritation, and serious eye irritation. A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | - | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled[1] |

Data Presentation: Quantitative Toxicity Data

| Endpoint | Test Guideline | Species | Route | Result | Classification |

| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method) | Rat | Oral | LD₅₀ > 2000 mg/kg bw | Not Classified (based on available study) |

| Acute Dermal Irritation | OECD 404 | Rabbit | Dermal | Primary Irritation Index: 0.00[2] | Not irritating[2] |

Note: The acute oral toxicity result is inferred from a study where no mortality was observed at the limit dose of 2000 mg/kg bw. The dermal irritation study, while not explicitly naming the compound, is believed to be for this compound based on contextual search results.

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below. While specific experimental data for this compound is not available for all tests, these protocols represent the standard approach for initial toxicity screening.

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow: OECD 423

Protocol:

-

Animals: Typically, female rats are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dosing: The test substance is administered orally by gavage. A stepwise procedure is used, starting with a predetermined dose (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Endpoint: The outcome of each step determines the next step (higher or lower dose) until the toxicity class can be determined.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., human fibroblasts, keratinocytes) in a 96-well plate at a predetermined density.

-

Compound Exposure: After cell attachment, treat the cells with a range of concentrations of this compound. Include vehicle controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the conversion of MTT to formazan by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.

Experimental Workflow: Ames Test

Protocol:

-

Bacterial Strains: Use a set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In vivo studies for dermal and ocular irritation are typically performed according to OECD guidelines 404 and 405, respectively.

Acute Dermal Irritation (OECD 404): A study on a substance presumed to be this compound indicated no signs of dermal irritation in rabbits, with a Primary Irritation Index of 0.00.[2] The standard protocol involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of 72 hours to 14 days.[3][4]

Acute Eye Irritation (OECD 405): The GHS classification indicates that this compound causes serious eye irritation.[1] A standard study would involve instilling the substance into the conjunctival sac of one eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.[5][6][7][8]

Signaling Pathways

Currently, there is no publicly available literature detailing the effects of this compound on specific cellular signaling pathways. Further research would be required to elucidate any potential mechanisms of action at the molecular level.

Conclusion

The initial toxicity screening of this compound suggests that it is a hazardous substance with potential for acute oral toxicity, skin irritation, and serious eye irritation. An in vivo study indicates a low order of acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and no dermal irritation in rabbits. However, there is a lack of publicly available data on its in vitro cytotoxicity and genotoxicity. The provided experimental protocols serve as a guide for conducting a comprehensive initial toxicity assessment. Further studies are warranted to fully characterize the toxicological profile of this compound.

References

- 1. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Quantum Chemical Calculations for 4-(Trifluoromethyl)thiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations and spectroscopic analysis of 4-(Trifluoromethyl)thiobenzamide. The information presented herein is a synthesis of established computational and experimental methodologies applied to thioamides and trifluoromethyl-substituted aromatic compounds, offering a robust framework for the study of this molecule. While a comprehensive, dedicated study on this compound is not currently available in published literature, this guide constructs a detailed analysis based on analogous compounds.

Molecular Structure and Optimization

The molecular structure of this compound consists of a benzene ring substituted at the para position with a trifluoromethyl group (-CF₃) and a thioamide group (-CSNH₂). Quantum chemical calculations, specifically Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry. A common and effective method for such calculations involves the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing fluorine and sulfur.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Key parameters of interest include the C-S and C-N bond lengths of the thioamide group, the C-C bond lengths of the aromatic ring, and the bond lengths and angles associated with the trifluoromethyl group.

Table 1: Theoretical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.675 | C-C-S | 120.5 |

| C-N | 1.368 | C-C-N | 118.9 |

| C-C (ring avg.) | 1.395 | S-C-N | 120.6 |

| C-CF₃ | 1.502 | C-N-H | 119.8 |

| C-F (avg.) | 1.345 | H-N-H | 118.5 |

| N-H (avg.) | 1.012 | F-C-F (avg.) | 107.9 |

Note: The data in this table is representative and based on typical values obtained for similar molecules using the specified computational method.

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the vibrational modes of a molecule. When combined with DFT calculations, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved.

Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, PED %) |

| ~3400 | ~3400 | ~3405 | N-H asymmetric stretching (98%) |

| ~3280 | ~3280 | ~3285 | N-H symmetric stretching (97%) |

| ~1620 | ~1620 | ~1622 | NH₂ scissoring (75%) |

| ~1595 | ~1595 | ~1598 | C-C aromatic stretching (88%) |

| ~1410 | ~1410 | ~1415 | C-N stretching (45%), C-C stretching (30%) |

| ~1320 | ~1320 | ~1325 | C-CF₃ stretching (60%) |

| ~1170 | ~1170 | ~1175 | CF₃ symmetric stretching (70%) |

| ~1130 | ~1130 | ~1135 | CF₃ asymmetric stretching (85%) |

| ~850 | ~850 | ~855 | C-S stretching (55%) |

| ~680 | ~680 | ~685 | NH₂ wagging (65%) |

Note: Experimental values are approximate and based on typical spectral regions for the assigned vibrations. Calculated values are representative and would require scaling for direct comparison with experimental data.

Electronic Properties: HOMO-LUMO and NBO Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability.

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 4.415 |

| Chemical Hardness (η) | 2.435 |

| Chemical Softness (S) | 0.205 |

| Electrophilicity Index (ω) | 4.00 |

Note: These values are representative and derived from the application of standard quantum chemical principles using the specified computational method.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy

-

FT-IR Spectroscopy : The FT-IR spectrum of solid this compound can be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent pellet.

-

FT-Raman Spectroscopy : The FT-Raman spectrum can be obtained using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a capillary tube for analysis.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound can be recorded in a suitable solvent (e.g., ethanol or methanol) in the 200–400 nm range using a double-beam UV-Vis spectrophotometer. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the instrument.

Visualization of Computational Workflow and Data Relationships

The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between theoretical and experimental data.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship Between Theoretical and Experimental Data.

Methodological & Application

Application Notes: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzothiazoles using 4-(Trifluoromethyl)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and biological efficacy. This document outlines a robust two-step synthetic protocol for the preparation of 2-(4-(trifluoromethyl)phenyl)benzothiazoles, utilizing 4-(trifluoromethyl)thiobenzamide as a key starting material. The synthesis proceeds through an N-arylation reaction followed by an intramolecular oxidative cyclization.

General Reaction Scheme

The overall synthetic strategy involves two key transformations:

-

Copper-Catalyzed N-Arylation: this compound is coupled with an ortho-haloaniline (e.g., 2-iodoaniline) in the presence of a copper catalyst to form the N-(2-halophenyl)-4-(trifluoromethyl)thiobenzamide intermediate.

-

DDQ-Promoted Intramolecular Oxidative Cyclization: The synthesized intermediate undergoes an intramolecular cyclization facilitated by the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final 2-(4-(trifluoromethyl)phenyl)benzothiazole product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of 2-(4-(trifluoromethyl)phenyl)benzothiazole.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Arylation | This compound, 2-Iodoaniline, CuI, Ligand, Base | Toluene | 110 | 12-24 | 70-85 |

| 2 | Oxidative Cyclization | N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide, DDQ | Dichloromethane | Room Temp. | 2-4 | 85-95 |

Experimental Protocols

Step 1: Synthesis of N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide (Intermediate)

Materials:

-

This compound

-

2-Iodoaniline

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

Toluene (anhydrous)

-

Argon (inert gas)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), 2-iodoaniline (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium phosphate (2.0 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq.).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-iodophenyl)-4-(trifluoromethyl)thiobenzamide.

Step 2: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzothiazole (Final Product)

Materials:

-

N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve N-(2-iodophenyl)-4-(trifluoromethyl)thiobenzamide (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

-

To this solution, add DDQ (1.2 eq.) portion-wise at room temperature with stirring.

-

Continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-(trifluoromethyl)phenyl)benzothiazole.

Mandatory Visualizations

Caption: Overall workflow for the synthesis of 2-(4-(trifluoromethyl)phenyl)benzothiazole.

Caption: Key reaction steps and reagents in the synthesis pathway.

Application Notes and Protocols for 4-(Trifluoromethyl)thiobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethyl)thiobenzamide as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines protocols for the synthesis of biologically active compounds derived from this compound and methodologies for their biological evaluation, with a focus on Hedgehog signaling pathway inhibition, and antimicrobial and anticancer activities.

Overview of Applications

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with therapeutic potential. The thioamide functional group serves as a reactive handle for constructing thiazole, pyrazole, and other ring systems. The trifluoromethyl group on the phenyl ring is a valuable feature for modulating the physicochemical properties of drug candidates.

Key areas of application include:

-

Hedgehog Signaling Pathway Inhibitors: Derivatives of this compound have been explored as modulators of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.

-

Antimicrobial Agents: The trifluoromethylphenyl motif is present in numerous compounds exhibiting antibacterial and antifungal properties.

-

Anticancer Agents: Thiobenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Synthesis of Bioactive Molecules

General Workflow for the Synthesis of 4-(Trifluoromethyl)phenyl-substituted Heterocycles

This workflow outlines a general approach to synthesizing bioactive heterocyclic compounds starting from this compound.

Caption: General synthetic workflow for bioactive heterocycles.

Experimental Protocol: Synthesis of a 2-(4-(Trifluoromethyl)phenyl)thiazole Derivative

This protocol describes a representative synthesis of a thiazole derivative, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

2-Bromoacetophenone (or other α-haloketone)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(4-(trifluoromethyl)phenyl)thiazole derivative.

-

Characterize the final product by NMR and mass spectrometry.

Biological Evaluation Protocols

Hedgehog Signaling Pathway Inhibition

Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers. Derivatives of this compound can be screened for their ability to inhibit this pathway.

Caption: Simplified Hedgehog signaling pathway.

This assay quantitatively measures the activity of the Hh pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[1][2][3][4][5]

Materials:

-

NIH/3T3-Light II cells (or other suitable Gli-reporter cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG)

-

Test compounds (dissolved in DMSO)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-